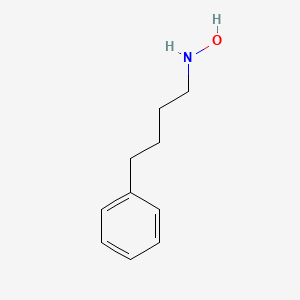
3,3,5,5-Tetramethylcyclohexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetramethylcyclohexane-1-thiol is an organic compound with the molecular formula C10H20S It is a derivative of cyclohexane, characterized by the presence of four methyl groups and a thiol group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethylcyclohexane-1-thiol typically involves the thiolation of 3,3,5,5-Tetramethylcyclohexanone. One common method includes the reaction of 3,3,5,5-Tetramethylcyclohexanone with hydrogen sulfide (H2S) in the presence of a catalyst such as zinc chloride (ZnCl2) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale thiolation processes using similar reagents and catalysts as in laboratory synthesis. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (R-X) are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Sulfides (R-S-R).
Substitution: Alkylated thiols (R-S-R’).
Scientific Research Applications
3,3,5,5-Tetramethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethylcyclohexane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,3,5,5-Tetramethylcyclohexanone: A ketone derivative with similar structural features but different reactivity.
3,3,5,5-Tetramethylcyclohexanol: An alcohol derivative with different functional groups and properties.
3,3,5-Trimethylcyclohexanone: A related compound with fewer methyl groups, affecting its chemical behavior.
Uniqueness
The combination of steric hindrance from the methyl groups and the nucleophilicity of the thiol group makes it a valuable compound in various chemical and biological contexts .
Properties
Molecular Formula |
C10H20S |
|---|---|
Molecular Weight |
172.33 g/mol |
IUPAC Name |
3,3,5,5-tetramethylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-9(2)5-8(11)6-10(3,4)7-9/h8,11H,5-7H2,1-4H3 |
InChI Key |
QABWBFDHLWOGRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


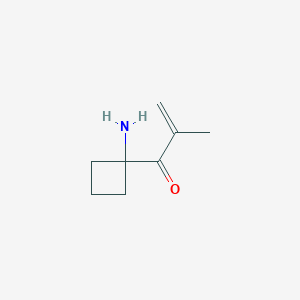


![2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13185306.png)
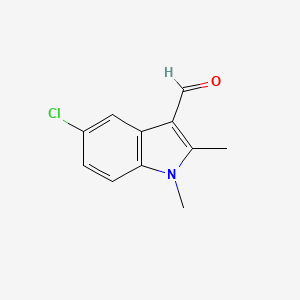
![4-(2-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13185316.png)
![3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13185322.png)
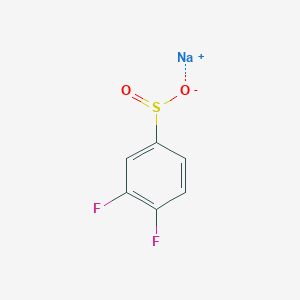
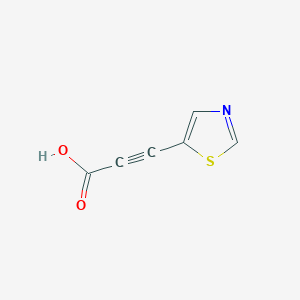


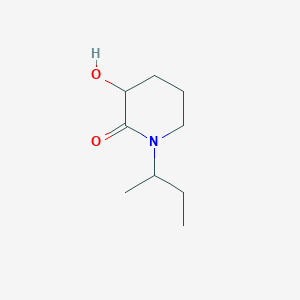
![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B13185359.png)
